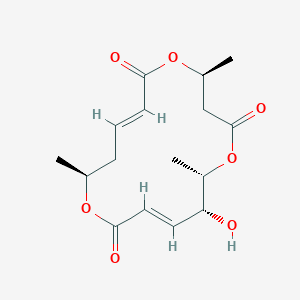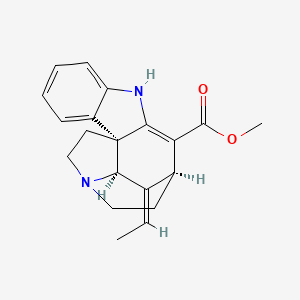
(+)-Condylocarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Condylocarpine is a natural product found in Tabernaemontana cymosa, Rhazya stricta, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Martin, Nakamura, Otte, and Overman (2011) reported the first enantioselective total syntheses of (+)-condylocarpine, highlighting its chemical synthesis process and potential for pharmaceutical applications (Martin et al., 2011).
Pharmacological Applications :
- Pilocarpine, a muscarinic receptor agonist related to condylocarpine, has been widely used to study various pharmacological effects and mechanisms. For example, Tsai, Chang, and Chang (2010) explored the effects of pilocarpine-induced status epilepticus on oxidative stress in developing animals, providing insights into seizure-induced brain injury and related neuropathophysiological mechanisms (Tsai et al., 2010).
Biological Studies and Mechanisms :
- El-Sayed, Choi, Frédérich, Roytrakul, and Verpoorte (2004) investigated the accumulation of alkaloids, including condylocarpine, in Catharanthus roseus cell suspension cultures. Their findings supported the hypothesis that stemmadenine is an intermediate in the pathway to catharanthine and tabersonine (El-Sayed et al., 2004).
Other Relevant Studies :
- Pronin, Wang, and Slepak (2017) examined the interaction of pilocarpine with muscarinic M3 receptor, revealing unexpected results that could contribute to understanding the pharmacology of condylocarpine-related compounds (Pronin et al., 2017).
Eigenschaften
CAS-Nummer |
4939-81-5 |
|---|---|
Produktname |
(+)-Condylocarpine |
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl (1S,11S,17R,18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3-/t13-,18+,20+/m0/s1 |
InChI-Schlüssel |
BJAFGFIFFFKGKA-VHYXBIGDSA-N |
Isomerische SMILES |
C/C=C\1/[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Kanonische SMILES |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Synonyme |
isocondylocarpine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
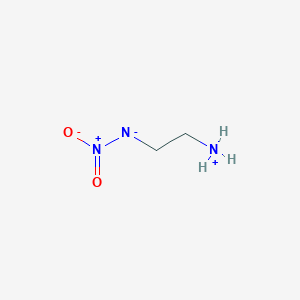
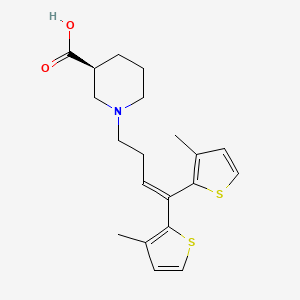
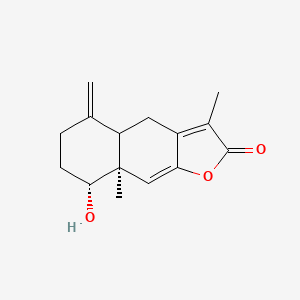
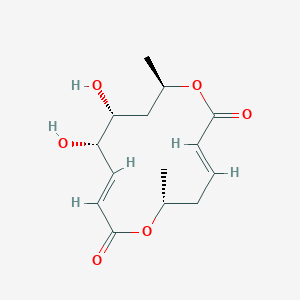
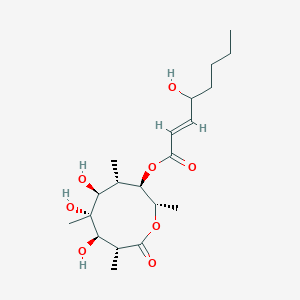
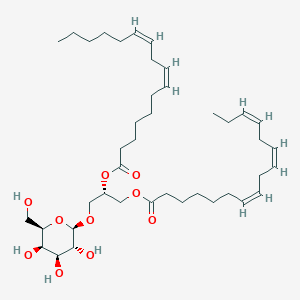
![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)




